{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride
Description
Chemical Name: {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride Molecular Formula: C₁₅H₁₈ClNO Molecular Weight: 263.76 g/mol CAS Number: Not explicitly listed in evidence, but referenced under synonyms (e.g., AC1O5O87, MolPort-002-104-190) . Synonyms:
- N-Methyl-1-(2-phenylmethoxyphenyl)methanamine hydrochloride
- AC1O5O87
- MCULE-2773050932
This compound is a secondary amine hydrochloride featuring a benzyloxy group at the 2-position of the phenyl ring. It is marketed as a building block for organic synthesis and pharmaceutical research, with suppliers like CymitQuimica offering it at 1,032.00 €/g and 388.00 €/100mg .
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13;/h2-10,16H,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFURLDBBUNUAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group such as a halide.
Attachment of the Methylamine Group: The methylamine group can be introduced via reductive amination, where the benzyloxyphenyl compound is reacted with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the amine group to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride belongs to the class of 2-phenethylamines, which are significant in medicinal chemistry due to their potential therapeutic effects. The compound has been investigated for:
- Pain Relief : Its structural similarities to known analgesics suggest potential applications in pain management.
- Neurotransmitter Modulation : Compounds with benzyloxy and amine functionalities can influence neurotransmitter pathways, potentially impacting mood regulation and pain perception.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Acylation Reactions : The amine group can react with acid chlorides or anhydrides to form amides.
- Reductive Amination : Aldehydes or ketones can react with the amine to yield secondary or tertiary amines.
These reactions enable the synthesis of more complex molecules, expanding its utility in chemical research and development.
Case Study 1: Anticancer Activity
Research has indicated that similar compounds may exhibit anticancer properties. For instance, studies on benzimidazole derivatives have shown potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. The structural characteristics of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride may allow it to interact with biological targets relevant to cancer therapy.
Case Study 2: Enzyme Modulation
Preliminary studies suggest that compounds analogous to {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride can modulate enzyme activities, particularly protein kinases. This modulation is crucial for developing treatments that target specific signaling pathways involved in various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Benzyloxy Substitution
Compound: 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride Molecular Formula: C₁₆H₂₀ClNO Molecular Weight: 277.79 g/mol CAS: 24958-41-6 Key Differences:
Halogen-Substituted Analogs
Compound : (2-Bromophenyl)(phenyl)methylamine hydrochloride
Molecular Formula : C₁₄H₁₅BrClN
Molecular Weight : 312.64 g/mol
CAS : 2094572-46-8
Key Differences :
- Bromine atom at the 2-position of one phenyl ring.
- Applications: Likely used in Suzuki coupling reactions or as a heavy-atom derivative in crystallography .
Carboxylic Acid Derivatives
Compound: 2-(Methylamino)-2-phenylacetic acid hydrochloride Molecular Formula: C₉H₁₂ClNO₂ Molecular Weight: 201.65 g/mol CAS: 28544-42-5 Key Differences:
Alkyl Chain Variants
Compound: {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride Molecular Formula: C₁₉H₂₆ClNO Molecular Weight: 319.87 g/mol Key Differences:
- Butyl group replaces the methyl group on the amine.
- Applications: Explored in CNS-targeted drug development .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|
| {[2-(Benzyloxy)phenyl]methyl}(methyl)amine HCl | C₁₅H₁₈ClNO | 263.76 | 2-benzyloxy, methylamine | Organic synthesis, drug intermediates |
| 2-(4-(Benzyloxy)phenyl)-N-methylethanamine HCl | C₁₆H₂₀ClNO | 277.79 | 4-benzyloxy, ethylamine chain | Neurotransmitter analogs |
| (2-Bromophenyl)(phenyl)methylamine HCl | C₁₄H₁₅BrClN | 312.64 | Bromine substitution, biphenyl structure | Cross-coupling reactions |
| 2-(Methylamino)-2-phenylacetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Carboxylic acid group, chiral center | Peptide synthesis |
| {[2-(Benzyloxy)phenyl]methyl}(butyl)amine HCl | C₁₉H₂₆ClNO | 319.87 | Butyl group, increased lipophilicity | CNS drug candidates |
Key Research Findings
- Substitution Position Matters : The 2-benzyloxy group in the target compound confers steric hindrance that may reduce metabolic degradation compared to 4-substituted analogs .
- Halogen Impact : Bromine-substituted analogs (e.g., (2-Bromophenyl)(phenyl)methylamine HCl) exhibit higher molecular weights and altered electronic properties, making them suitable for heavy-atom techniques in structural biology .
- Cost vs. Complexity: The target compound is priced higher (1,032.00 €/g) than simpler derivatives like 2-(methylamino)-2-phenylacetic acid HCl, reflecting its specialized synthesis requirements .
Biological Activity
The compound {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule characterized by its unique structural features, which include a benzyloxy group and a methylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms. The benzyloxy group enhances the compound's binding affinity to biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN |
| IUPAC Name | {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride |
| InChI Key | KFBBIQXLVHFWTH-UHFFFAOYSA-N |
| Purity | ≥ 95% |
| Physical Form | Powder |
The biological activity of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on biomolecules. This interaction modulates the activity of various proteins, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Monoamine Oxidase Inhibition : Similar compounds with benzyloxy groups have been shown to selectively inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, derivatives of indolyl methylamines with benzyloxy groups have demonstrated potent MAO-B inhibition, suggesting potential applications in treating neurodegenerative disorders .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antibacterial and antifungal properties. The presence of functional groups that can interact with microbial cell membranes enhances their effectiveness against various pathogens .
Case Study: MAO Inhibition
A study conducted on benzyloxy-indolyl methylamines highlighted the importance of the benzyloxy group in enhancing selectivity for MAO-B inhibition. The compound FA-73, a benzyloxy derivative, was identified as a potent irreversible inhibitor of MAO-B, demonstrating significant potential for developing treatments for conditions like Parkinson's disease .
Computational Studies
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activities of {[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride. These computational approaches help elucidate how structural modifications can enhance or diminish biological activity, guiding future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
